molecular formula C19H20N2S B12884832 N,N-Dimethyl-2-[(1-phenylisoquinolin-3-yl)sulfanyl]ethan-1-amine CAS No. 89721-27-7

N,N-Dimethyl-2-[(1-phenylisoquinolin-3-yl)sulfanyl]ethan-1-amine

Cat. No.: B12884832
CAS No.: 89721-27-7
M. Wt: 308.4 g/mol
InChI Key: SOPUKDUHWFOSEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Dimethyl-2-((1-phenylisoquinolin-3-yl)thio)ethanamine is a complex organic compound that belongs to the class of isoquinoline derivatives. This compound is characterized by the presence of a phenylisoquinoline moiety attached to a dimethylaminoethyl group through a sulfur atom. Isoquinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-2-((1-phenylisoquinolin-3-yl)thio)ethanamine typically involves the following steps:

    Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pomeranz-Fritsch reaction, which involves the cyclization of benzylamine with glyoxal in the presence of an acid catalyst.

    Introduction of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts acylation reaction, where the isoquinoline is treated with benzoyl chloride in the presence of a Lewis acid such as aluminum chloride.

    Thioether Formation: The phenylisoquinoline is then reacted with a suitable thiol, such as ethanethiol, under basic conditions to form the thioether linkage.

    Dimethylation: Finally, the compound is treated with dimethylamine to introduce the dimethylaminoethyl group.

Industrial Production Methods

Industrial production of N,N-Dimethyl-2-((1-phenylisoquinolin-3-yl)thio)ethanamine may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-2-((1-phenylisoquinolin-3-yl)thio)ethanamine can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thioether linkage can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form the corresponding amine.

    Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles such as halides, thiols, and amines.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Corresponding substituted derivatives.

Scientific Research Applications

N,N-Dimethyl-2-((1-phenylisoquinolin-3-yl)thio)ethanamine has several scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.

    Biological Research: The compound is used as a probe to study various biological pathways and molecular interactions.

    Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules with potential pharmaceutical applications.

    Material Science: The compound is explored for its potential use in the development of novel materials with unique properties.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-2-((1-phenylisoquinolin-3-yl)thio)ethanamine involves its interaction with specific molecular targets and pathways. The phenylisoquinoline moiety can intercalate into DNA, disrupting its structure and function, which can lead to cell death in cancer cells. Additionally, the compound can inhibit certain enzymes and receptors, modulating various biological processes.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethyl-2-((1-phenylisoquinolin-3-yl)thio)ethanamine: Unique due to its specific substitution pattern and biological activity.

    N,N-Diethyl-2-((1-phenylisoquinolin-3-yl)thio)ethanamine: Similar structure but with ethyl groups instead of methyl groups, leading to different biological properties.

    N,N-Dimethyl-2-((1-phenylisoquinolin-3-yl)thio)propanamine: Similar structure but with a propyl group, affecting its chemical reactivity and biological activity.

Uniqueness

N,N-Dimethyl-2-((1-phenylisoquinolin-3-yl)thio)ethanamine is unique due to its specific combination of the phenylisoquinoline moiety and the dimethylaminoethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications.

Properties

CAS No.

89721-27-7

Molecular Formula

C19H20N2S

Molecular Weight

308.4 g/mol

IUPAC Name

N,N-dimethyl-2-(1-phenylisoquinolin-3-yl)sulfanylethanamine

InChI

InChI=1S/C19H20N2S/c1-21(2)12-13-22-18-14-16-10-6-7-11-17(16)19(20-18)15-8-4-3-5-9-15/h3-11,14H,12-13H2,1-2H3

InChI Key

SOPUKDUHWFOSEF-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCSC1=CC2=CC=CC=C2C(=N1)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.